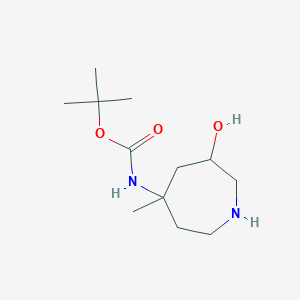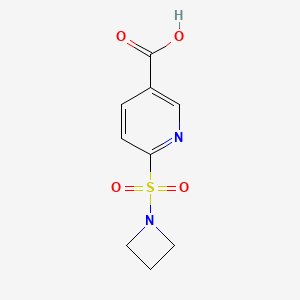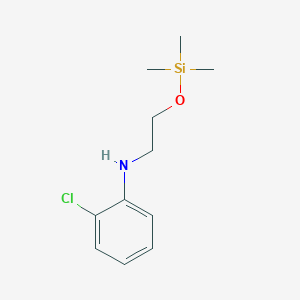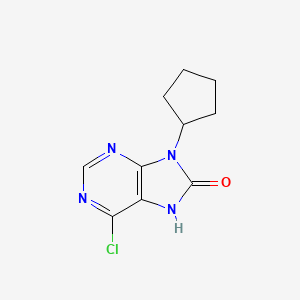
1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole is a fluorinated triazine derivative. This compound is characterized by the presence of a triazine ring substituted with two fluorine atoms and an isoindole moiety. The incorporation of fluorine atoms into the triazine ring significantly influences its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole typically involves the reaction of 4,6-difluoro-1,3,5-triazine with 2-methylisoindole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the triazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in compounds with varying oxidation states .
Scientific Research Applications
1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the triazine ring can influence the compound’s reactivity and binding affinity to various targets. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-6-(1H-pyrrol-2-yl)-1,3,5-triazine
- 4-(4,6-Difluoro-1,3,5-triazin-2-yl)-N,N-dimethylaniline
- N-(4,6-Difluoro-1,3,5-triazin-2-yl)-N-ethyloctane-1-sulphonamide
Uniqueness
1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole is unique due to its specific substitution pattern and the presence of the isoindole moiety. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(4,6-difluoro-1,3,5-triazin-2-yl)-2-methylisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4/c1-18-6-7-4-2-3-5-8(7)9(18)10-15-11(13)17-12(14)16-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYNAZKKEBJBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=CC2=C1C3=NC(=NC(=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)
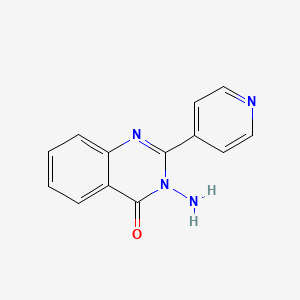
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)
